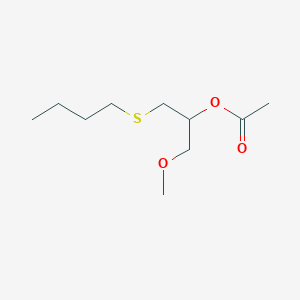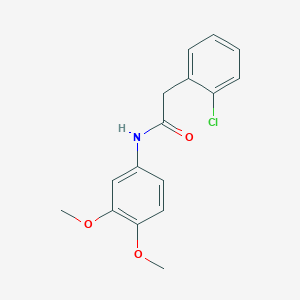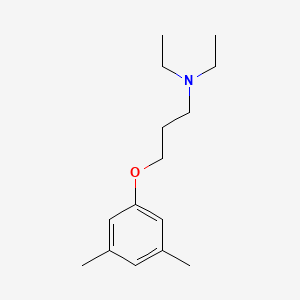![molecular formula C19H24N2O5S B5215630 N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as BHG, and it is a sulfonylurea derivative that has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of BHG involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to the depolarization of the cell membrane, which triggers the release of insulin. BHG has also been shown to inhibit the activity of the sulfonylurea receptor, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
BHG has been shown to have several biochemical and physiological effects. In addition to its ability to stimulate insulin secretion, BHG has also been shown to have anti-inflammatory and antioxidant properties. These properties could be beneficial in the treatment of various diseases, including diabetes, cardiovascular disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BHG in lab experiments is its ability to stimulate insulin secretion in pancreatic beta cells. This makes it a valuable tool for studying the regulation of insulin secretion and the development of new treatments for diabetes. However, one limitation of using BHG is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BHG. One area of research is the development of new treatments for diabetes based on the activation of ATP-sensitive potassium channels. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of BHG and their potential application in the treatment of other diseases. Additionally, further studies are needed to determine the safety and efficacy of BHG in humans.
Méthodes De Synthèse
The synthesis of BHG involves the reaction of N-benzyl-N-(3-hydroxypropyl)glycinamide with p-anisylsulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
BHG has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research has been in the field of diabetes. BHG has been shown to stimulate insulin secretion from pancreatic beta cells, which could be beneficial in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-26-17-8-10-18(11-9-17)27(24,25)21(14-16-6-3-2-4-7-16)15-19(23)20-12-5-13-22/h2-4,6-11,22H,5,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZMDVJSHFTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)



![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)

![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)